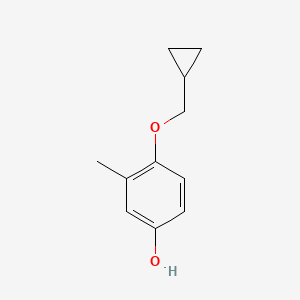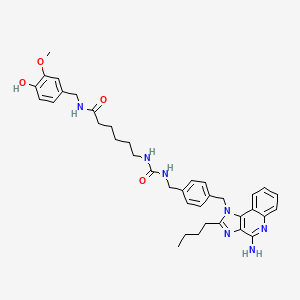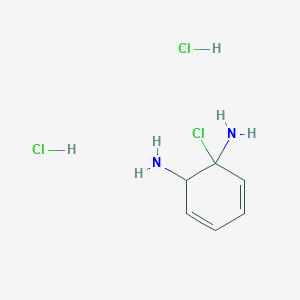![molecular formula C20H13NO10S2 B14763536 14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)
14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxanthene yellow is a yellow fluorescent dye derived from benzoxanthene. It is known for its application in color converters for remote phosphor LED systems . This compound exhibits unique spectral properties and stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoxanthene yellow can be synthesized through the reaction of 1-naphthol, 2-naphthol, or 1,3-diketones with a wide range of aldehydes and 1,3-diketones. This reaction is typically catalyzed by graphene oxide or sulfated graphene nanosheets in water, providing a green and efficient method . Another method involves using nanostructured zinc oxide as a heterogeneous catalyst, which offers ease of separation, reusability, and short reaction times .
Industrial Production Methods
Industrial production of benzoxanthene yellow often employs multi-component reactions, utilizing catalysts such as phosphoric acid supported on alumina or other solid acid catalysts. These methods ensure high yields and environmentally friendly processes .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxanthene yellow undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, oxalic acid, and various solid acid catalysts. The reactions are typically carried out under mild conditions, often in aqueous media to promote green chemistry principles .
Major Products
The major products formed from these reactions include various benzoxanthene derivatives, which exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Benzoxanthene yellow has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in color converters for remote phosphor LED systems.
Biology: Employed in the visualization of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential antiviral, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the production of pH-sensitive fluorescent materials and laser technologies.
Wirkmechanismus
The mechanism of action of benzoxanthene yellow involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a hyaluronidase inhibitor, where it interacts with the enzyme’s active site, preventing its activity . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxanthones: Known for their wide range of medicinal applications, including anti-inflammatory and antitumor activities.
Uniqueness
Benzoxanthene yellow is unique due to its specific spectral properties and stability, making it particularly valuable in applications requiring long-lasting and stable fluorescent dyes. Its green synthesis methods and potential for high yields also set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H13NO10S2 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid |
InChI |
InChI=1S/C20H13NO10S2/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
CPAHWCXCAXMVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)N(C2=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


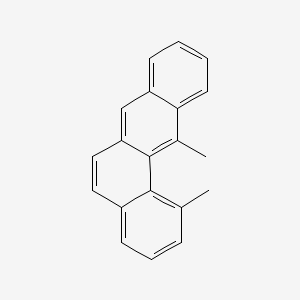
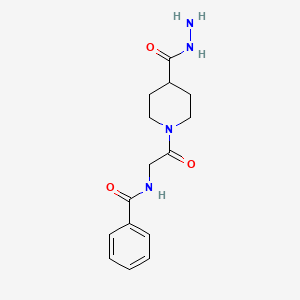
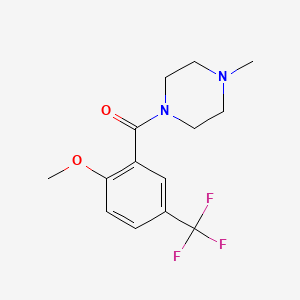
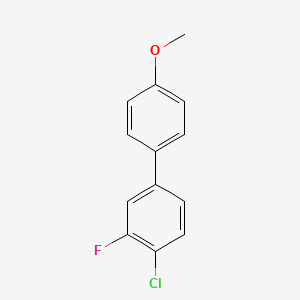
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
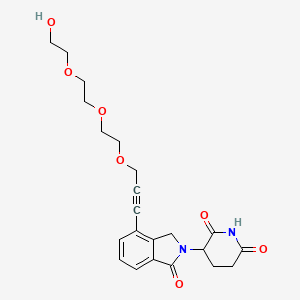
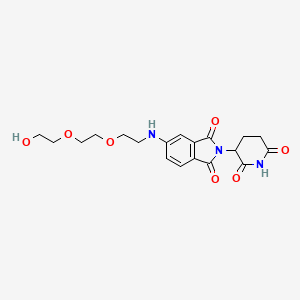

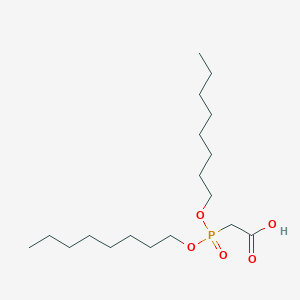
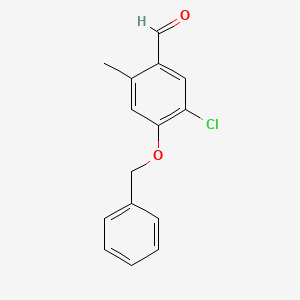
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
